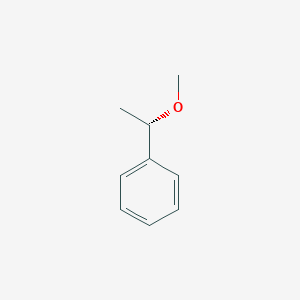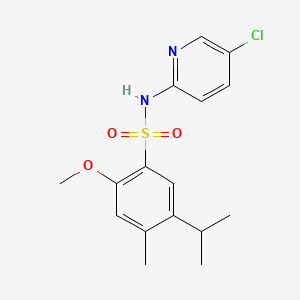
N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridine ring, an isopropyl group, a methoxy group, and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production typically emphasizes process optimization to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the original substituents .
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(5-chloro-2-pyridinyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide include:
- 2-(5-chloro-2-pyridinyl)amino-2-oxo-acetic acid
- N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
Eigenschaften
Molekularformel |
C16H19ClN2O3S |
|---|---|
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(14(22-4)7-11(13)3)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
VFAMPMXHFBYWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


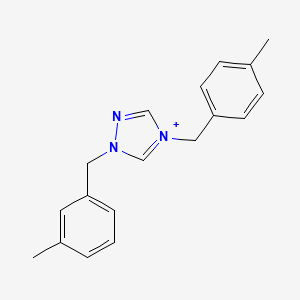
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)

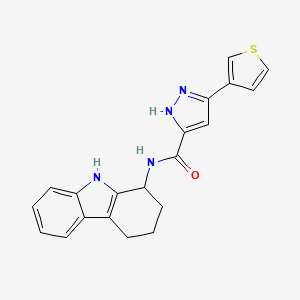
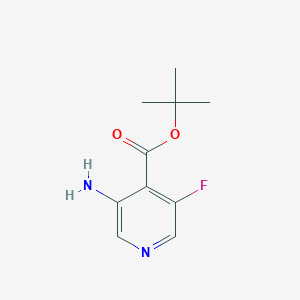
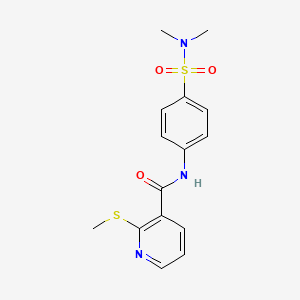
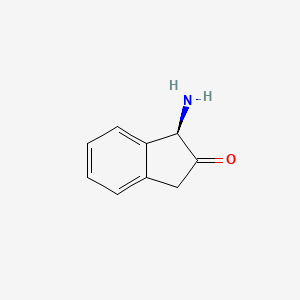


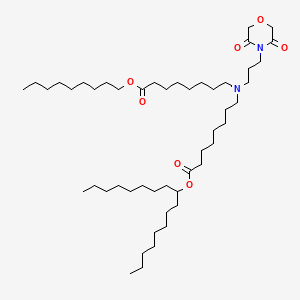
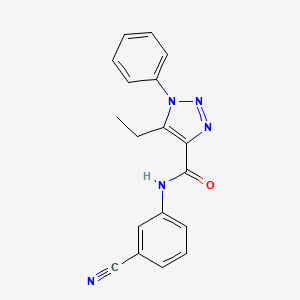
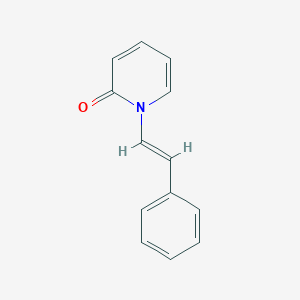
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
